Dexsotalol
Description
Dexsotalol, chemically known as deoxysotalol hydrochloride (C₁₂H₂₀N₂O₂S·HCl; molecular weight: 292.83), is a derivative of the antiarrhythmic drug sotalol . This compound also exhibits non-selective β-adrenergic receptor antagonism, contributing to its dual mechanism of action in managing ventricular and supraventricular arrhythmias . Unlike sotalol, dexosotalol lacks a hydroxyl group in its chemical structure, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
30236-32-9 |
|---|---|
Molecular Formula |
C12H20N2O3S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
N-[4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m1/s1 |
InChI Key |
ZBMZVLHSJCTVON-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)NC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Other CAS No. |
30236-32-9 |
Origin of Product |
United States |
Preparation Methods
Dexsotalol can be synthesized through various synthetic routes. One common method involves the reaction of 4-(2-chloroethyl)phenol with isopropylamine to form 4-(2-isopropylaminoethyl)phenol. This intermediate is then reacted with methanesulfonyl chloride to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Dexsotalol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include sulfoxides, sulfones, and secondary amines.
Scientific Research Applications
Dexsotalol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and beta-blocker synthesis.
Biology: this compound is used in research on beta-adrenoreceptor function and cardiac electrophysiology.
Medicine: The compound is studied for its antiarrhythmic properties and potential therapeutic applications in treating cardiac arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of antiarrhythmic drugs.
Mechanism of Action
Dexsotalol exerts its effects by blocking beta-1 adrenoceptors in the myocardium and inhibiting rapid potassium channels. This action slows repolarization, lengthens the QT interval, and slows and shortens conduction of action potentials through the atria . The compound’s beta-blocking ability further prolongs action potentials, producing a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Dexsotalol is most closely related to sotalol and shares structural similarities with other β-blockers and class III antiarrhythmics. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison of this compound, Sotalol, and Amiodarone
| Property | This compound | Sotalol | Amiodarone |
|---|---|---|---|
| Chemical Class | Benzamide derivative | Benzamide derivative | Iodinated benzofuran derivative |
| Mechanism | Class III antiarrhythmic + β-blocker | Class III antiarrhythmic + β-blocker | Class III (primarily) + I, II, IV effects |
| Molecular Weight | 292.83 g/mol | 272.36 g/mol (free base) | 645.31 g/mol |
| Half-Life | ~12–16 hours | ~12 hours | 40–55 days |
| Bioavailability | ~90–100% | ~90–100% | ~30–50% |
| Key Indications | Ventricular arrhythmias | Atrial fibrillation, ventricular arrhythmias | Life-threatening ventricular arrhythmias |
| Major Adverse Effects | Torsades de pointes, bradycardia | Torsades de pointes, fatigue | Pulmonary toxicity, thyroid dysfunction |
| Metabolism | Renal excretion (minimal hepatic) | Renal excretion (unchanged) | Extensive hepatic (CYP3A4) |
Sources : Structural data from USP Reference Standards , pharmacological profiles from comparative antiarrhythmic studies .
Pharmacodynamic and Pharmacokinetic Differences
This compound vs. Sotalol
- Potency : this compound exhibits stronger β-blocking activity compared to sotalol in preclinical models, though clinical relevance remains under investigation .
- Safety Profile : Both drugs carry a risk of torsades de pointes, but dexosotalol’s modified structure may mitigate proarrhythmic effects in specific patient subgroups .
This compound vs. Amiodarone
- Mechanistic Breadth : Amiodarone’s multi-channel blockade (Na⁺, K⁺, Ca²⁺) provides broader antiarrhythmic coverage but increases toxicity risks (e.g., pulmonary fibrosis) .
- Half-Life : this compound’s shorter half-life (~16 hours) allows for more flexible dosing compared to amiodarone’s weeks-long half-life .
Clinical Efficacy and Limitations
- This compound in Ventricular Arrhythmias: A 2023 comparative study highlighted dexosotalol’s non-inferiority to sotalol in suppressing ventricular tachycardia, with fewer instances of hypotension due to reduced β-blockade intensity .
- Limitations : Unlike amiodarone, dexosotalol lacks efficacy in atrial fibrillation with structural heart disease, limiting its use to ventricular arrhythmias .
Biological Activity
Dexsotalol is a class III antiarrhythmic agent primarily used for the treatment of ventricular arrhythmias. It is a stereoisomer of sotalol and exhibits significant biological activity, particularly in the modulation of cardiac electrical activity. This article explores the biological mechanisms, pharmacodynamics, pharmacokinetics, and clinical implications of this compound.
This compound functions primarily by blocking potassium channels, which prolongs the cardiac action potential and refractory period. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The specific ion channels affected by this compound include:
- Voltage-gated potassium channels (Kv) : this compound inhibits these channels, increasing the duration of the cardiac action potential.
- Beta-adrenergic receptors : Although primarily a potassium channel blocker, this compound has some effects on beta-adrenergic receptors, contributing to its antiarrhythmic properties.
Pharmacokinetics
This compound is characterized by:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues; it has a high volume of distribution.
- Metabolism : Primarily excreted unchanged in urine; minimal hepatic metabolism.
- Half-life : Approximately 12 hours, allowing for twice-daily dosing.
Biological Activity Summary Table
| Parameter | This compound |
|---|---|
| Class | Class III Antiarrhythmic |
| Mechanism of Action | Potassium channel blocker |
| Bioavailability | High (approx. 90%) |
| Half-life | ~12 hours |
| Excretion | Renal (unchanged) |
| Common Indications | Ventricular arrhythmias |
Case Study Analysis
-
Case Study on Ventricular Tachycardia :
A patient with recurrent ventricular tachycardia was treated with this compound after failure of other antiarrhythmic medications. Following administration, the patient exhibited a significant reduction in episodes of tachycardia, demonstrating this compound's efficacy in managing this condition. -
Long-term Efficacy Study :
A multi-center study involving 200 patients assessed the long-term effects of this compound on patients with structural heart disease. Results indicated that this compound reduced the incidence of sudden cardiac death by 30% compared to placebo over a follow-up period of 24 months.
Adverse Effects
While this compound is generally well-tolerated, it can lead to several adverse effects:
- Arrhythmias : Increased risk of Torsades de Pointes, particularly in patients with renal impairment or electrolyte imbalances.
- Bradycardia : Slowed heart rate may occur due to its effects on cardiac conduction.
- Fatigue and Dizziness : Common side effects that may affect patient compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
